molecular formula C19H20N4O11S3 B13943692 4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid CAS No. 56892-20-7

4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid

Cat. No.: B13943692
CAS No.: 56892-20-7
M. Wt: 576.6 g/mol
InChI Key: STMNKFHLAVUWNY-UHFFFAOYSA-N
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Description

4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. Azo dyes are widely used in textile, leather, and food industries due to their bright colors and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of an aromatic amine, such as 2-methoxy-5-aminobenzenesulfonic acid, using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures.

    Coupling Reaction: The diazonium salt formed is then coupled with a suitable coupling component, such as 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole, in an alkaline medium to form the azo compound.

    Sulfonation: The resulting azo compound undergoes sulfonation using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to introduce sulfooxyethyl groups.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process involves:

    Batch or Continuous Processing: Depending on the scale, the reactions can be performed in batch or continuous mode.

    Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or zinc dust in acidic medium.

    Substitution: The sulfooxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Sodium dithionite (Na2S2O4) in alkaline medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfonic acids and other oxidized derivatives.

    Reduction: Formation of aromatic amines.

    Substitution: Formation of substituted azo compounds with different functional groups.

Scientific Research Applications

4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various analytes.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the textile and leather industries for dyeing fabrics and materials.

Mechanism of Action

The compound exerts its effects through the following mechanisms:

    Interaction with Proteins: The azo group can form covalent bonds with amino acids in proteins, leading to changes in protein structure and function.

    Absorption of Light: The compound absorbs light in the visible spectrum, which is responsible for its vibrant color. This property is utilized in various applications, including dyeing and staining.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid is unique due to the presence of the sulfooxyethyl groups, which enhance its solubility and reactivity. This makes it particularly useful in applications where high solubility and reactivity are required.

Properties

CAS No.

56892-20-7

Molecular Formula

C19H20N4O11S3

Molecular Weight

576.6 g/mol

IUPAC Name

4-[4-[[2-methoxy-5-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid

InChI

InChI=1S/C19H20N4O11S3/c1-12-18(19(24)23(22-12)13-3-5-14(6-4-13)36(27,28)29)21-20-16-11-15(7-8-17(16)33-2)35(25,26)10-9-34-37(30,31)32/h3-8,11,18H,9-10H2,1-2H3,(H,27,28,29)(H,30,31,32)

InChI Key

STMNKFHLAVUWNY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)CCOS(=O)(=O)O)OC)C3=CC=C(C=C3)S(=O)(=O)O

Origin of Product

United States

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